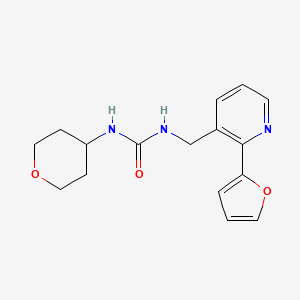

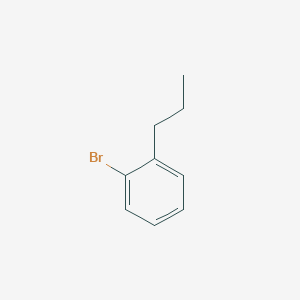

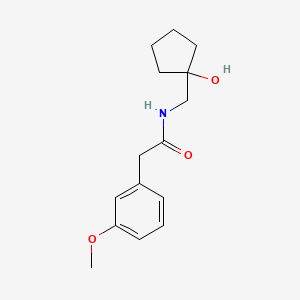

![molecular formula C20H17F2NO B2752851 (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 920030-35-9](/img/structure/B2752851.png)

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 4-Fluorophenylmethylidene-1-methylpiperidin-4-one, is an organofluorine compound that has been studied for its potential applications in various scientific fields. It has been used in a wide range of research areas such as organic synthesis, synthetic organic chemistry, and medicinal chemistry. The compound has also been studied for its potential applications in drug design, drug delivery, and drug metabolism.

Aplicaciones Científicas De Investigación

- Researchers have synthesized and characterized metal complexes with this compound. For instance, complexes involving Mn(II) , Co(II) , Ni(II) , Cu(II) , Zn(II) , Pd(II) , and Pt(II) ions have been investigated . These complexes exhibit covalent bonding and octahedral geometry. Their properties, such as magnetic susceptibility and conductance, are essential for understanding their behavior in coordination chemistry.

- The ligand and its metal complexes were screened for antimicrobial activity. Notably, these complexes demonstrated stronger antibacterial and antifungal effects compared to the Schiff base alone . Such findings are crucial for potential therapeutic applications.

- Organic single crystals of related compounds have been studied for their NLO properties. While not directly about the specified compound, these investigations provide insights into the broader field of NLO materials . Researchers explore their use in frequency conversion and optical limiting.

Coordination Chemistry and Metal Complexes

Antimicrobial Activity

Nonlinear Optical (NLO) Materials

Mecanismo De Acción

Target of Action

The primary targets of (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as E-2012, are the Gamma-secretase subunit APH-1A and Gamma-secretase subunit PEN-2 . These proteins are part of the gamma-secretase complex, which plays a crucial role in the production of beta-amyloid, a major component of plaque in the brain thought to be a cause of Alzheimer’s disease .

Mode of Action

E-2012 interacts with its targets by modulating the function of gamma secretase. This modulation has shown potential to reduce the production of beta-amyloid in preclinical research . By reducing the production of beta-amyloid, E-2012 could potentially slow the progression of Alzheimer’s disease.

Biochemical Pathways

The primary biochemical pathway affected by E-2012 is the amyloidogenic pathway . This pathway involves the cleavage of the amyloid precursor protein (APP) by beta and gamma secretases, leading to the production of beta-amyloid . By modulating gamma secretase, E-2012 can potentially reduce the production of beta-amyloid, thereby affecting this pathway.

Result of Action

The molecular and cellular effects of E-2012’s action primarily involve the reduction of beta-amyloid production. This could potentially lead to a decrease in the formation of plaques in the brain, which are associated with the progression of Alzheimer’s disease .

Propiedades

IUPAC Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSZQZYFQPCCNH-OTYYAQKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

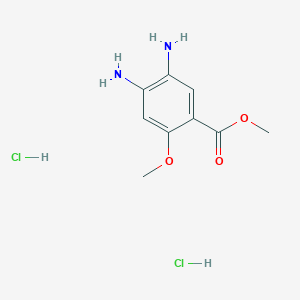

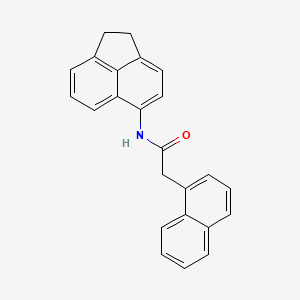

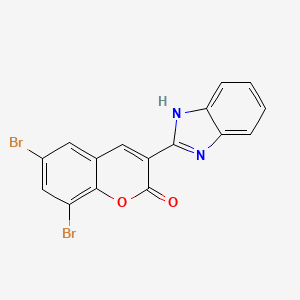

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

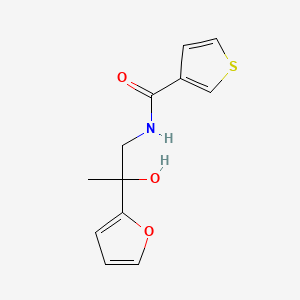

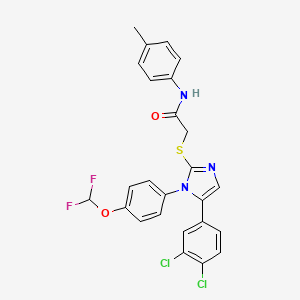

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

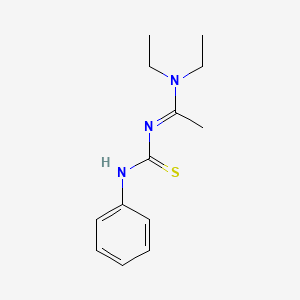

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

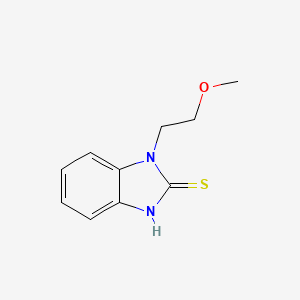

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)